![molecular formula C12H15N3 B1418492 6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole CAS No. 885278-00-2](/img/structure/B1418492.png)
6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole
Overview
Description
6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole (6-M2PB) is an organic compound with a molecular formula of C10H10N2. It is an aromatic heterocyclic compound that belongs to the class of benzoimidazoles, a group of compounds with a wide range of applications in organic synthesis and scientific research. 6-M2PB is known for its anti-inflammatory, anti-fungal, and anti-bacterial properties, and is used in a variety of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Synthesis of Derivatives with Plant Growth Stimulating Effects
The compound has been used as a precursor in the synthesis of derivatives that exhibit plant growth stimulating effects. These derivatives have shown a pronounced effect at levels comparable to heteroauxin, a well-known plant growth hormone .
Development of Anti-Fibrotic Agents
Researchers have explored the anti-fibrotic activities of derivatives of this compound. These studies are significant in the search for novel treatments for fibrotic diseases, which involve the excessive formation of connective tissue .
Catalysis in Organic Reactions
The compound’s structure allows it to act as a catalyst in various organic reactions. This application is crucial in the field of synthetic chemistry, where catalysts play a vital role in facilitating reactions and improving yields.
Drug Synthesis
6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole serves as a building block in the synthesis of various drugs. Its versatility in drug synthesis stems from its reactivity and the ability to form multiple bonds, enabling the creation of complex molecules.
Biological Activity Screening
The compound and its derivatives have been subjected to preliminary biological screening. This process is essential for identifying potential therapeutic effects and advancing the development of new medications .
Medicinal Chemistry
In medicinal chemistry, the compound is employed in the construction of libraries of novel heterocyclic compounds. These libraries are then screened for a wide range of pharmacological activities, contributing to the discovery of new drugs .
properties
IUPAC Name |
6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGLFGDGAUKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655950 | |
Record name | 6-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole | |
CAS RN |
885278-00-2 | |
Record name | 6-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.